4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a small molecule with the molecular formula C13H15FN6S and a molecular weight of 306.36 g/mol.
Preparation Methods
The synthesis of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core followed by the introduction of the piperazine and fluoropyrimidine moieties. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrimidine Core: This step often involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Fluorination: The fluoropyrimidine moiety is typically introduced via electrophilic fluorination reactions, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents such as alkyl halides or aryl halides to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.
Comparison with Similar Compounds
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Pyrido[2,3-d]pyrimidine: Another compound with significant biological potential, particularly in cancer treatment.
Quinazoline: Widely studied for its therapeutic applications, including as an anticancer agent.
Furo[2,3-d]pyrimidine: Noted for its diverse biological activities and potential as a drug candidate.
These compounds share structural similarities with this compound but differ in their specific substituents and biological activities, highlighting the uniqueness of each compound .
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6S/c1-21-13-16-3-2-11(18-13)19-4-6-20(7-5-19)12-10(14)8-15-9-17-12/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVHVLFEMZVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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